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Compound of Interest

8-Azaspiro[4.5]decan-2-ylmethyl
Compound Name:

acetate
CAS No.: 2007921-09-5
Cat. No.: B2373871

Get Quote

Executive Summary & Identification

8-Azaspiro[4.5]decan-2-yImethyl acetate is a spirocyclic piperidine derivative characterized
by a spiro[cyclopentane-1,4'-piperidine] core.[1] This scaffold is a critical structural motif in
medicinal chemistry, employed to restrict the conformational flexibility of ligands targeting G-
protein coupled receptors (GPCRS), particularly opioid, chemokine (CCR5), and free fatty acid
(GPR120) receptors.

The compound serves as a versatile intermediate, offering a pre-functionalized "handle" (the
acetoxymethyl group) at the C2 position of the cyclopentane ring, allowing for further
diversification or direct incorporation into pharmacophores.

Core Identity Matrix
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Specification

CAS Registry Number

2007921-09-5

Chemical Name

8-Azaspiro[4.5]decan-2-ylmethyl acetate

(8-Azaspiro[4.5]decan-2-yl)methyl acetate;

Synonyms Acetic acid (8-azaspiro[4.5]decan-2-yl)methyl
ester

Molecular Formula C12H21NO2

Molecular Weight 211.30 g/mol

Core Scaffold

Spiro[cyclopentane-1,4'-piperidine]

Key Functional Groups

Secondary Amine (Piperidine N), Ester (Acetate)

SMILES

CC(=0O)OCC1CCC2(C1)CCNCe2

Structural Analysis & Pharmacophore Utility

The 8-azaspiro[4.5]decane system creates a rigid geometric constraint.[1] Unlike flexible linear

alkyl chains, the spiro-fusion forces the substituents on the piperidine and cyclopentane rings

into specific vector orientations.

o Gem-Disubstituent Effect: The spiro carbon (C5) mimics a gem-dimethyl group, reducing the

entropic penalty of binding to a protein target.[1]

¢ Vector Positioning: The C2-substitution on the cyclopentane ring projects the acetoxymethyl

group away from the piperidine nitrogen, allowing for "bivalent” ligand design where the

amine binds an orthosteric site (e.g., Asp residue in GPCRs) and the acetate arm interacts

with accessory hydrophobic pockets.

» Stereochemistry: The C2 position is a chiral center.[1] While the CAS 2007921-09-5 typically
refers to the racemate in bulk building blocks, enantioselective synthesis or chiral resolution

is often required for clinical candidates to isolate the bioactive (R) or (S) isomer.[1]

Synthetic Routes & Methodology
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The synthesis of 8-azaspiro[4.5]decan-2-ylmethyl acetate generally proceeds through the
construction of the spiro-ring system followed by functional group manipulation.[1] The most
robust pathway utilizes N-protected 4-piperidone as the starting material.[1]

Pathway: The Diester Cyclization Route[1]

This protocol ensures the formation of the C2-carboxylate intermediate, which is then reduced
and acetylated.[1]

Step 1: Knoevenagel Condensation & Cyclization[1]
o Reagents: N-Benzyl-4-piperidone, Ethyl cyanoacetate, Ammonia/Ammonium acetate.[1]

e Mechanism: Condensation forms an unsaturated intermediate which undergoes Michael
addition and cyclization to form the spiro-glutarimide or related diester precursors.[1]

o Alternative (Modern): Alkylation of N-protected 4-piperidone enamine with methyl 2-
(bromomethyl)acrylate or similar electrophiles to close the 5-membered ring.[1]

Step 2: Decarboxylation & Esterification

o Hydrolysis and decarboxylation yield the 8-azaspiro[4.5]decane-2-carboxylic acid.[1]
» Fischer esterification converts this to the methyl ester for easier handling.

Step 3: Reduction

e Reagent: Lithium Aluminum Hydride (LiAlH4) or LiBHa.

e Reaction: The ester at C2 is reduced to the primary alcohol: (8-azaspiro[4.5]decan-2-
yl)methanol.[1]

Step 4: Selective Acetylation
o Reagents: Acetic anhydride (

), Pyridine, DMAP (cat.).

e Condition: 0°C to RT in DCM.
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+ Outcome: Selective acetylation of the primary alcohol over the secondary amine (if N-
protected).[1] If the amine is free, N-protection (e.g., Boc) is required prior to this step,
followed by deprotection.

Synthesis Workflow Diagram

N-Boc-4-Piperidone

+ Dielectrophile

Spiro-Cyclization

(e.g., via alkylation)

Hydrolysis/Workup

8-Boc-8-azaspiro[4.5]decane-
2-carboxylic acid

Reduction

Reduction (LiAIH4/LiBH4)
-> 2-Methanol derivative

Esterification

Acetylation (Ac20/Pyridine)
-> 2-Acetoxymethyl

N-Boc Removal

Deprotection (TFA/HCI)

-> 8-Azaspiro[4.5]decan-2-ylmethyl acetate

Click to download full resolution via product page

Caption: Logical synthetic pathway from commercially available piperidone to the target
acetate.
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Applications in Drug Discovery

The 2007921-09-5 building block is specifically cited in the development of modulators for
several high-value therapeutic targets.

A. GPR120 Agonists (Metabolic Disease)

Researchers utilize the spiro-piperidine core to develop agonists for GPR120 (FFAR4), a target
for type 2 diabetes and obesity. The spiro linkage provides the necessary lipophilicity and
shape complementarity to the receptor's orthosteric site, improving potency over flexible
analogs.

o Mechanism:[1][2][3] The amine interacts with Asp residues, while the C2-tail (derived from
the acetate) extends into the hydrophobic pocket.

B. Opioid & Nociceptin Ligands

The 8-azaspiro[4.5]decane scaffold is a structural isostere of the classical 4-phenylpiperidine
pharmacophore found in opioids (e.g., Fentanyl, Pethidine).

o Advantage: The spiro-cycle restricts the piperidine ring chair conformation, potentially
enhancing selectivity for

(Mu) or NOP (Nociceptin) receptors and reducing off-target side effects.[1]

C. Kinase Inhibitors (p38 MAPK)

Patent literature links the 8-azaspiro[4.5]decane-2-carboxylic acid derivatives to p38 Mitogen-
Activated Protein Kinase inhibitors.[1] These compounds are investigated for anti-inflammatory
applications, where the spiro-system acts as a rigid linker positioning the inhibitor headgroup.

[1]
Analytical Characterization
To validate the identity of CAS 2007921-09-5, the following spectral data is expected:

« NMR (400 MHz,

):
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o 2.05 (s, 3H,
) — Acetate singlet.
o 3.90-4.10 (d/m, 2H,
-OAc) — Methylene protons next to ester.
o 2.70-3.00 (m, 4H) — Piperidine
-protons (shifted if salt).
o 1.20-1.80 (m, multiplet) — Spiro-ring methylene envelope.[1]

e Mass Spectrometry (ESI+):
o Parent lon
Da.
o Appearance: Typically a viscous oil (free base) or white solid (HCI/TFA salt).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 76-01-7[Pentachloroethane]- Acmec Biochemical [acmec.com.cn]

2. 35725-30-5[Dysprosium(3+),trinitrate,hexahydrate]- Acmec Biochemical [acmec.com.cn]

3. W0O2014059232A2 - Substituted spiropiperidinyl compounds useful as gpr120 agonists -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Guide: 8-Azaspiro[4.5]decan-2-ylmethyl
acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2373871/docs#technical-guide-8-azaspiro-4-5-
decan-2-ylmethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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